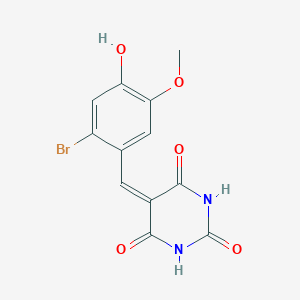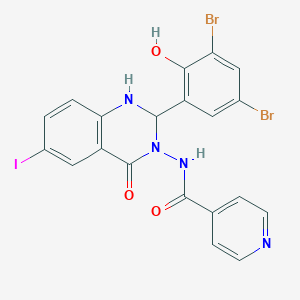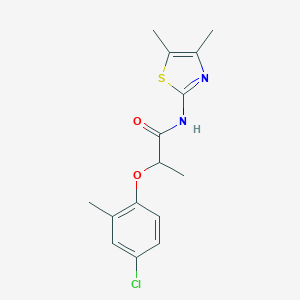![molecular formula C17H17FN2O4S B331499 isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B331499.png)
isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate is a synthetic organic compound with a complex molecular structure It belongs to the class of thiophene derivatives, which are known for their diverse biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the acylation of a thiophene derivative followed by carbamoylation and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
科学的研究の応用
isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
作用機序
The mechanism of action of isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate
- Indole derivatives : These compounds share some structural similarities and biological activities.
Uniqueness
isopropyl 4-(aminocarbonyl)-5-[(4-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate is unique due to its specific combination of functional groups and the thiophene ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H17FN2O4S |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
propan-2-yl 4-carbamoyl-5-[(4-fluorobenzoyl)amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C17H17FN2O4S/c1-8(2)24-17(23)13-9(3)12(14(19)21)16(25-13)20-15(22)10-4-6-11(18)7-5-10/h4-8H,1-3H3,(H2,19,21)(H,20,22) |
InChIキー |
DJRXAWVNAXWOKL-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)F)C(=O)OC(C)C |
正規SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)F)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[({2-Nitro-4-methylphenoxy}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B331416.png)
![4-{3-[(4-bromobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331418.png)
![4-{[1-(3-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylene}-2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B331422.png)
![4-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-{3-nitro-4-methylphenyl}-1,3-oxazol-5(4H)-one](/img/structure/B331423.png)
![5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B331425.png)
![(5Z)-2-(4-bromoanilino)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B331426.png)

![2-[(4-Methoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B331429.png)
![methyl 2-[(2-chloro-4,5-difluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B331431.png)


![(4Z)-2-(4-fluorophenyl)-4-[(4-hydroxyanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B331435.png)
![4-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B331439.png)
![Isopropyl 2-[(3-cyclohexylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B331440.png)
